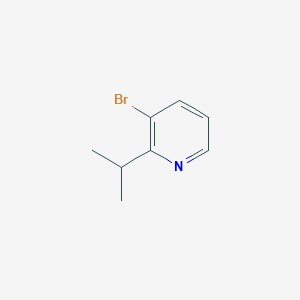

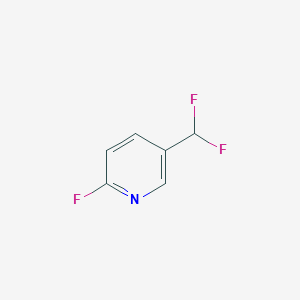

3-Bromo-2-isopropylpyridine

説明

3-Bromo-2-isopropylpyridine is a brominated pyridine derivative. While the provided papers do not directly discuss 3-Bromo-2-isopropylpyridine, they do provide insights into the synthesis, structure, and properties of related bromopyridines and pyridine derivatives, which can be extrapolated to understand the characteristics of 3-Bromo-2-isopropylpyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions and metal-mediated cyclization. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through iodine-mediated cyclization . Similarly, 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridines under different conditions . These methods suggest that the synthesis of 3-Bromo-2-isopropylpyridine could potentially be achieved through similar halogenation and cyclization reactions, possibly involving isopropyl group introduction at the appropriate step.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be determined using X-ray diffraction techniques. For example, the structure of 8-bromo-2',3'-O-isopropylideneadenosine was elucidated to show different conformations and intramolecular interactions . This implies that 3-Bromo-2-isopropylpyridine may also exhibit specific conformational features that could be studied using similar X-ray methods.

Chemical Reactions Analysis

Bromopyridines can undergo various chemical reactions, including carbon-carbon coupling , halogen dance reactions , and metal-halogen exchange . These reactions are crucial for further functionalization of the pyridine ring and could be applicable to 3-Bromo-2-isopropylpyridine for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines can be studied using spectroscopic techniques and theoretical calculations. For instance, the vibrational spectra and structure of bromopyridines have been assigned using infrared and Raman spectroscopy, complemented by density functional theory calculations . These methods could be used to characterize 3-Bromo-2-isopropylpyridine and predict its reactivity and interactions.

科学的研究の応用

Directed Deprotonation-Transmetalation Route

- Application : A method involving regioselective C-4 deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation and Pd-mediated coupling processes, provides a flexible entry to 4-substituted and 3,4-disubstituted pyridines. This approach is beneficial in synthesizing various pyridine derivatives (Karig, Spencer, & Gallagher, 2001).

Isostructurality in Pyridinium Compounds

- Application : The compounds 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide exhibit isostructurality despite different substitution loci. The basic structural motif involves hydrogen-bonded dimers, demonstrating the structural adaptability of these compounds in forming solid-state structures (Jones & Vancea, 2003).

Synthesis of Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine Derivatives

- Application : The compound demonstrates versatility in the synthesis of variolin B and deoxyvariolin B, showcasing its utility in the synthesis of complex natural alkaloids. This application highlights the compound's importance in the field of medicinal chemistry and drug synthesis (Baeza et al., 2010).

Synthesis and Biological Activities of Pyridine Derivatives

- Application : The synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, combined with theoretical studies and biological activity evaluations, showcases the potential of these compounds in various fields, including bioactive materials and liquid crystal technology (Ahmad et al., 2017).

Synthesis and Stereochemistry of Pyridinesulfonamide

- Application : The study of stereostructures and absolute configurations, along with the investigation of the effect of stereochemistry on biological activity, highlights the compound's significance in drug design and development, particularly for cancer treatment and PI3Kα kinase inhibition (Zhou et al., 2015).

Safety and Hazards

The safety information for 3-Bromo-2-isopropylpyridine includes a GHS07 pictogram and a warning signal word . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

It’s worth noting that bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various catalysts and reagents, making them versatile building blocks in the synthesis of complex organic molecules.

Mode of Action

3-Bromo-2-isopropylpyridine, like other bromopyridines, is likely to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In this process, the bromine atom on the pyridine ring is replaced by an organoboron reagent in the presence of a palladium catalyst. This reaction involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the organoboron reagent replaces the bromine atom .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-isopropylpyridine can be influenced by various environmental factors. For instance, the efficiency of its use in cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, the temperature, and the solvent used . Furthermore, its stability can be affected by factors such as light, heat, and moisture.

特性

IUPAC Name |

3-bromo-2-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGQBCREEXKCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)

![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)

![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)